molecular formula C13H17NO4 B2535346 (S)-3-N-Cbz-Amino-pentanoic acid CAS No. 271600-24-9

(S)-3-N-Cbz-Amino-pentanoic acid

Cat. No.: B2535346
CAS No.: 271600-24-9
M. Wt: 251.282
InChI Key: FVBDPMBKPSHZGD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-N-Cbz-Amino-pentanoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDPMBKPSHZGD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chiral β Amino Acid Scaffolds in Organic Synthesis

Stereochemical Significance of (S)-3-N-Cbz-Amino-pentanoic Acid

The stereochemistry at the C3 position of 3-aminopentanoic acid is a critical determinant of the three-dimensional structure and, consequently, the biological activity and physical properties of its derivatives. nih.govnih.gov The "(S)" configuration denotes a specific spatial arrangement of the substituents around the chiral center, which has profound implications for its use in synthesis.

Enantiomeric Purity in β-Amino Acid Chemistry

Enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The use of enantiomerically pure building blocks, such as this compound, is essential to ensure the stereochemical integrity of the final product. The presence of even small amounts of the corresponding (R)-enantiomer can lead to significant differences in biological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful.

The determination of enantiomeric purity is typically achieved through chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase. cat-online.comsigmaaldrich.com These methods allow for the separation and quantification of the two enantiomers, ensuring that the starting material meets the stringent purity requirements for its intended application. For instance, a product may be specified as having an enantiomeric excess of ≥99.0%, indicating a high degree of stereochemical homogeneity. sigmaaldrich.com

Conformational Implications of the (S)-Configuration

The (S)-configuration at the C3 position of the pentanoic acid chain influences the conformational preferences of the molecule. The stereocenter dictates the spatial orientation of the amino and carboxyl groups, as well as the ethyl group at the chiral center. This, in turn, affects how the molecule folds and interacts with other molecules, such as enzymes or receptors.

Computational studies and conformational analysis of similar β-amino acid structures reveal that they can adopt various folded conformations, including helical and turn structures, within peptide chains. researchgate.netresearchgate.net The specific (S)-configuration of this compound will favor certain dihedral angles and intramolecular hydrogen bonding patterns, which are crucial for designing peptidomimetics and other structured oligomers with predictable three-dimensional shapes.

Strategic Role of N-Cbz Protection in β-Amino Acid Chemistry

The protection of the amino group is a fundamental strategy in peptide synthesis and the manipulation of amino acids. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its selective removal. total-synthesis.com

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often employed. fiveable.meresearchgate.net This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection and modification of specific sites within the molecule. fiveable.me

The Cbz group plays a key role in such strategies. It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and the acidic conditions used to cleave the Boc (tert-butyloxycarbonyl) group, two other common amine protecting groups. masterorganicchemistry.com This orthogonality allows for the selective deprotection of other functional groups in the presence of a Cbz-protected amine. For example, a synthetic scheme might involve the removal of a Boc group with a strong acid like trifluoroacetic acid, leaving the Cbz group intact for later removal. masterorganicchemistry.com

Table 1: Common Orthogonal Protecting Groups and their Cleavage Conditions

Protecting GroupAbbreviationCleavage Conditions
BenzyloxycarbonylCbz, ZCatalytic Hydrogenation (e.g., H₂, Pd/C) total-synthesis.commasterorganicchemistry.com
tert-ButoxycarbonylBocStrong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.com

Cleavage Methodologies for Cbz Protection

The most common and mild method for the removal of the Cbz group is catalytic hydrogenation. masterorganicchemistry.comscientificupdate.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. The process involves the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

While catalytic hydrogenation is highly effective, alternative methods for Cbz deprotection have been developed for substrates that are sensitive to hydrogenation conditions, such as those containing reducible functional groups like alkenes, alkynes, or certain aryl halides. scientificupdate.com These alternative methods include:

Lewis Acid-mediated cleavage: Reagents like trimethylsilyl (B98337) iodide (TMSI) can be used, although they may generate reactive byproducts. scientificupdate.comresearchgate.net

Nucleophilic cleavage: Thiols, such as 2-mercaptoethanol, in the presence of a base can effectively remove the Cbz group under non-reductive conditions. scientificupdate.comresearchgate.net

Dissolving metal reductions: Conditions using sodium in liquid ammonia (B1221849) can also be employed. acs.org

Photoredox catalysis: Visible light-mediated methods have emerged as a mild way to cleave benzyl-derived protecting groups. researchgate.net

Table 2: Selected Cleavage Methods for the Cbz Group

MethodReagentsKey Features
Catalytic HydrogenationH₂, Pd/CMild, common, neutral pH. masterorganicchemistry.com
Lewis Acid-mediatedTMSIAlternative for hydrogenation-sensitive substrates. researchgate.net
Nucleophilic Cleavage2-Mercaptoethanol, BaseNon-reductive, suitable for sensitive functionalities. researchgate.net
Photoredox CatalysisVisible light, photocatalystMild, light-mediated deprotection. researchgate.net

Applications of S 3 N Cbz Amino Pentanoic Acid in Advanced Organic Chemistry

(S)-3-N-Cbz-Amino-pentanoic Acid as a Chiral Building Block

The stereochemical information embedded within this compound makes it a powerful tool in asymmetric synthesis. The defined stereocenter at the β-carbon allows for the construction of enantiomerically pure molecules, a critical requirement in the development of pharmaceuticals and other biologically active compounds. The carbobenzoxy (Cbz) protecting group on the nitrogen atom is stable under a range of reaction conditions yet can be readily removed, offering synthetic flexibility.

Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, are of great interest for their ability to enhance the properties of peptides and proteins, such as resistance to enzymatic degradation and improved conformational stability mdpi.com. This compound can serve as a precursor for the synthesis of various ncAAs. For instance, the carboxylic acid functionality can be modified through various organic transformations, while the protected amine and the stereocenter at the β-position remain intact.

Recent advancements in synthetic methodologies, such as chemoenzymatic approaches, have expanded the toolbox for creating diverse ncAAs researchgate.net. These methods often involve the stereocontrolled introduction of functional groups, a process where chiral starting materials like this compound are invaluable. The general strategy involves the modification of the side chain or the carboxylic acid terminus to introduce new functionalities, leading to a wide array of novel β-amino acid derivatives.

Table 1: Potential Non-Canonical Amino Acid Derivatives from this compound

Derivative ClassSynthetic TransformationPotential Functionality
β-Amino AlcoholsReduction of the carboxylic acidIntroduction of hydroxyl groups for further functionalization or to mimic peptide isosteres.
β-Amino AldehydesPartial reduction or oxidation protocolsVersatile intermediates for C-C bond formation and construction of complex heterocyclic systems.
Side-Chain Modified AnalogsAlkylation or arylation of the α-carbonIntroduction of diverse side chains to modulate steric and electronic properties.

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity researchgate.netprovidencecollegecalicut.ac.in. The core structure, or scaffold, of these libraries is a critical determinant of the chemical space that can be explored. Amino acids and their derivatives are frequently used as scaffolds due to their inherent chirality and the presence of multiple functional groups that allow for diverse modifications providencecollegecalicut.ac.in.

This compound is a suitable scaffold for combinatorial library synthesis. The carboxylic acid can be anchored to a solid support for solid-phase synthesis, while the protected amine can be deprotected to allow for the coupling of various building blocks. Subsequent modification at the carboxylic acid after cleavage from the resin, or at other positions on the molecule, can generate a library of structurally diverse compounds nih.gov. The split-and-pool synthesis strategy is a common method for generating large combinatorial libraries on solid support nih.gov.

Table 2: Example of a Combinatorial Library Synthesis Strategy Using this compound as a Scaffold

StepProcedureBuilding Blocks (Examples)Resulting Diversity
1. AnchoringCovalent attachment of the carboxylic acid of this compound to a solid-phase resin.Wang resin, Rink amide resinScaffold-bound intermediate
2. DeprotectionRemoval of the Cbz protecting group to expose the free amine.Catalytic hydrogenationAmine-functionalized scaffold
3. Diversification (Amide Formation)Coupling of a diverse set of carboxylic acids to the free amine.Acetic acid, Benzoic acid, various functionalized carboxylic acidsLibrary of N-acylated derivatives
4. CleavageRelease of the synthesized compounds from the solid support.Trifluoroacetic acid (TFA)Final library of compounds for screening

Integration into Peptidomimetic Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. β-Amino acids are key components in the design of peptidomimetics because their incorporation into a peptide backbone alters the conformational preferences and provides resistance to proteolytic enzymes nih.gov.

β-Peptides are oligomers of β-amino acids. Unlike their α-peptide counterparts, β-peptides can adopt stable secondary structures, including helices, sheets, and turns, even in short sequences beilstein-journals.org. These well-defined three-dimensional structures are often referred to as foldamers uni-muenchen.denih.govnih.gov. The Cbz-protected (S)-3-aminopentanoic acid is a valuable building block for the synthesis of β-peptides and foldamers, where the stereochemistry of the β-amino acid residues dictates the helical sense and stability of the resulting structure.

The synthesis of β-peptides can be carried out using either solid-phase or solution-phase methodologies, with the choice of protecting groups being a critical consideration nih.gov. The Cbz group on this compound is compatible with both approaches.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the synthesis of peptides and their analogs nih.govnih.govethz.ch. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support nih.gov. The use of excess reagents drives the reactions to completion, and purification is simplified by washing the solid support to remove soluble byproducts and excess reagents.

In the context of β-peptide synthesis, this compound can be incorporated into the peptide chain using standard SPPS protocols. The carboxylic acid is activated using a coupling reagent, and it then reacts with the free amine of the resin-bound peptide. The Cbz protecting group, while historically significant in the initial development of SPPS, is less commonly used in modern automated SPPS, which predominantly relies on the Fmoc/tBu strategy nih.gov. However, the principles of SPPS remain applicable, and the Cbz group can be removed under specific conditions, such as catalytic hydrogenation, which may require specialized cleavage cocktails if other protecting groups are present.

Table 3: General Steps in Solid-Phase Synthesis of a β-Peptide Incorporating this compound

StepDescriptionKey Reagents/Conditions
1. Resin PreparationThe solid support (resin) is prepared for the attachment of the first amino acid.Swelling in a suitable solvent (e.g., DMF, DCM).
2. First Amino Acid CouplingThe C-terminal β-amino acid is attached to the resin.Activation of the carboxylic acid (e.g., with DIC/HOBt), coupling to the resin.
3. DeprotectionThe N-terminal protecting group of the resin-bound amino acid is removed.For Cbz: Catalytic hydrogenation. For Fmoc: Piperidine in DMF.
4. Subsequent Amino Acid CouplingThe next protected β-amino acid, such as this compound, is coupled to the growing chain.Activation with a coupling reagent (e.g., HBTU, PyBOP) and reaction with the free amine.
5. Repeat CyclesSteps 3 and 4 are repeated until the desired peptide sequence is assembled.Automated or manual synthesis cycles.
6. Cleavage and DeprotectionThe completed β-peptide is cleaved from the resin, and side-chain protecting groups are removed.Strong acid cocktail (e.g., TFA-based).
7. Purification and AnalysisThe crude peptide is purified and characterized.HPLC, Mass Spectrometry.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for fragment condensation strategies nih.govnih.gov. In this approach, all reactions are carried out in solution, and the intermediate products are isolated and purified after each step.

The synthesis of β-peptides in solution using this compound follows the general principles of solution-phase peptide coupling nih.gov. The carboxylic acid of one β-amino acid is activated and then reacted with the free amine of another β-amino acid. The Cbz protecting group is well-suited for solution-phase synthesis due to its stability and the mild conditions required for its removal by catalytic hydrogenation nih.gov.

Table 4: Common Coupling Reagents for Solution-Phase Peptide Synthesis

Coupling ReagentAbbreviationByproductsNotes
Dicyclohexylcarbodiimide (B1669883)DCCDicyclohexylurea (DCU)DCU is poorly soluble and can be removed by filtration.
DiisopropylcarbodiimideDICDiisopropylurea (DIU)DIU is more soluble than DCU, often preferred for easier workup.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)EDCWater-soluble ureaByproducts are easily removed by aqueous extraction.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHOBt, phosphonamide derivativesHighly efficient coupling reagent.

Conformational Control in Peptide Mimetics

The incorporation of β-amino acids like this compound into peptide chains is a well-established strategy for creating peptidomimetics with predictable and stable secondary structures. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone, which significantly alters the conformational landscape. This modification can enforce specific folding patterns, such as helices, turns, and sheets, which may not be readily accessible to natural peptides.

The Cbz protecting group, while primarily installed for amine protection during synthesis, can also influence the local conformation through steric and electronic effects. The stereochemistry at the C3 position is crucial for directing the backbone into a particular geometry. Designing peptides with constrained conformations is essential for developing new peptide-based pharmaceuticals and catalysts.

Research FocusKey FindingImplication
Secondary Structure Induction Incorporation of β-amino acids can lead to the formation of stable helical structures (e.g., 12-helices, 14-helices) and β-turns in oligomers.Enables the design of peptidomimetics with defined three-dimensional shapes, crucial for mimicking the bioactive conformation of natural peptides.
Proteolytic Stability The altered backbone resulting from β-amino acid incorporation often confers resistance to degradation by proteases.Increases the in vivo half-life of peptide-based drug candidates, improving their therapeutic potential.
Conformational Restriction The additional methylene (B1212753) group in the backbone restricts the available conformational space compared to α-peptides.Leads to more rigid structures, which can enhance binding affinity and selectivity for biological targets.

Design of Enzyme Inhibitors and Biological Probes

Non-proteinogenic amino acids, including protected β-amino acids, are fundamental building blocks in the synthesis of enzyme inhibitors and biological probes. nih.govresearchgate.net Their structural diversity allows them to mimic transition states of enzymatic reactions or to fit into active sites with high specificity, thereby modulating enzyme activity. nih.gov

This compound can be incorporated into scaffolds designed to target various enzymes, such as proteases or carbonic anhydrases. nih.govnih.gov The amino acid framework provides a versatile platform for attaching different functional groups or pharmacophores that interact with the enzyme's active site. nih.gov

In the development of biological probes, this compound can be integrated into larger molecules that feature reporter groups like fluorophores. nih.govsemanticscholar.orgmdpi.com These probes are designed to study biological processes in real-time within living cells. The specific structure of the amino acid can influence the probe's localization, cell permeability, and interaction with its biological target. mdpi.com

Application AreaRole of this compoundExample Target Class
Enzyme Inhibition Serves as a core scaffold or fragment for building molecules that block enzyme active sites. researchgate.netnih.govProteases, Carbonic Anhydrases, Kinases. nih.gov
Biological Probes Acts as a structural component in fluorescently labeled molecules used for cellular imaging. nih.govsemanticscholar.orgReceptors, Enzymes, Cellular Organelles. mdpi.com
Drug Discovery Used as a starting material to create libraries of compounds for screening against therapeutic targets.G-protein-coupled receptors (GPCRs), Ion Channels.

Advanced Synthetic Intermediates in Medicinal Chemistry Research

The utility of this compound extends to its role as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. Its defined stereochemistry and functional groups make it a valuable precursor in multi-step synthetic campaigns.

Precursors for Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. nih.gov Their synthesis is often a significant challenge for organic chemists. Type III polyketide synthases (PKSs) are enzymes that construct polyketide scaffolds through iterative condensations of starter and extender units, typically acyl-CoA thioesters. nih.govnih.gov

In laboratory synthesis, small, chiral building blocks are required to construct the carbon skeletons of polyketides. While direct use of this compound as a precursor in microbial polyketide synthesis pathways is not standard, its structure is analogous to the β-amino acid and malonic acid units that are central to polyketide and fatty acid biosynthesis. biorxiv.org Synthetic chemists can chemically modify this amino acid to generate chiral fragments, such as β-hydroxy acids or ketones, which are then incorporated into the total synthesis of complex polyketide natural products or their analogs. nih.gov This approach allows for precise control over the stereochemistry of the final product.

Intermediate Compounds for Target-Oriented Synthesis

Target-Oriented Synthesis (TOS) focuses on the efficient and strategic preparation of a single, complex target molecule, often a natural product with established biological activity. nih.gov In this context, this compound serves as a valuable chiral pool starting material. The Cbz group provides robust protection for the amine, while the carboxylic acid allows for a wide range of chemical transformations.

Its application as an intermediate has been noted in the synthesis of various biologically active molecules, including analogs of natural products and novel therapeutic agents. For instance, it can be a key component in the synthesis of carbocyclic nucleoside analogs, which are known for their antiviral activities. nih.gov The defined stereocenter is carried through the synthetic sequence, ensuring the final product has the correct absolute stereochemistry, which is often critical for its biological function.

Synthetic Target ClassRole of this compoundKey Transformations
Carbocyclic Nucleosides Provides the chiral amino-cyclopentanol or cyclohexanol core after functional group manipulation. nih.govRing-closing metathesis, amidation, reduction, glycosylation.
Bioactive Peptides & Analogs Serves as a non-natural building block to impart specific structural features or properties.Standard peptide coupling, functional group modification of the side chain.
Alkaloid-like Scaffolds Used to introduce a specific stereocenter and nitrogen atom into a heterocyclic framework.Pictet-Spengler reaction, Mannich reaction, cyclization cascades.

Characterization and Computational Analysis in β Amino Acid Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of the chemical structure and stereochemistry of β-amino acids. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of (S)-3-N-Cbz-Amino-pentanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the various protons in the molecule. The aromatic protons of the benzyloxycarbonyl (Cbz) protecting group would typically appear as a multiplet in the range of 7.30-7.40 ppm. The benzylic protons (C₆H₅CH₂ O-) would show a singlet at approximately 5.1 ppm. The proton attached to the nitrogen of the carbamate (B1207046) (NH ) would likely appear as a doublet around 5.5-6.5 ppm, with its coupling to the adjacent C-3 proton providing key structural information. The methine proton at the C-3 position (the stereocenter) is expected to resonate as a multiplet, and its chemical shift and coupling constants to the neighboring methylene (B1212753) protons at C-2 and C-4 are critical for conformational analysis. The methylene protons at C-2 (adjacent to the carboxylic acid) and C-4, as well as the methyl protons at C-5, would appear at distinct chemical shifts in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid (around 170-180 ppm) and the carbonyl carbon of the Cbz group (around 156 ppm). The aromatic carbons of the benzyl (B1604629) group would resonate in the 127-136 ppm region. The benzylic carbon (C₆H₅C H₂O-) would appear around 67 ppm. The stereogenic carbon at C-3 would have a characteristic chemical shift, as would the methylene carbons at C-2 and C-4, and the terminal methyl carbon at C-5.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10-12 (broad s)~175
Aromatic (C₆H ₅)7.30-7.40 (m)~128-136
Benzylic (C₆H₅C H₂O)~5.1 (s)~67
Amide (NH )5.5-6.5 (d)-
C3-HMultiplet~50
C2-H₂Multiplet~38
C4-H₂Multiplet~28
C5-H₃Triplet~10
Cbz Carbonyl (C =O)-~156

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Infrared (IR) Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and probing its conformational state through the analysis of vibrational frequencies. For this compound, the IR spectrum would display several characteristic absorption bands.

The most prominent bands would be associated with the carbonyl stretching vibrations. The C=O stretch of the carboxylic acid group is expected to appear in the region of 1700-1725 cm⁻¹. The urethane (B1682113) carbonyl (C=O) of the Cbz protecting group will also show a strong absorption, typically around 1680-1700 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding, which in turn provides clues about the molecule's conformation.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
CarbamateN-H stretch3300-3400
Carbamate (Cbz)C=O stretch1680-1700
Aromatic C-HC-H stretch3000-3100
Aliphatic C-HC-H stretch2850-2960

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is a common and gentle ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻.

The fragmentation of N-Cbz protected amino acids under tandem mass spectrometry (MS/MS) conditions can provide significant structural information. researchgate.netniscpr.res.in A characteristic fragmentation pathway involves the loss of the benzyl group (C₇H₇) or the entire benzyloxycarbonyl group. The cleavage of the amide bond and fragmentation of the pentanoic acid backbone can also be observed. For instance, a common fragmentation in negative ion mode for N-alkoxycarbonyl-protected amino acids involves the loss of carbon dioxide. researchgate.net The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of the different components of the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to precisely determine the bond lengths, bond angles, and the absolute configuration of the chiral center at C-3.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction mechanisms, conformational preferences, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of β-amino acid research, DFT calculations are a powerful tool for studying reaction mechanisms, transition states, and the stability of various conformations.

For reactions involving N-Cbz protected β-amino acids, DFT can be employed to model the energy profiles of different reaction pathways. For example, in the synthesis or modification of this compound, DFT could be used to understand the mechanism of the introduction of the Cbz protecting group or subsequent coupling reactions. Studies on related systems, such as the amine-mediated ring-opening of α-amino acid N-carboxyanhydrides (NCAs), have successfully used DFT to elucidate the Gibbs free energy profiles of the reaction, identifying the rate-determining steps. nih.gov These computational studies can provide valuable information on the role of catalysts, solvents, and substituent effects on the reaction outcome, guiding the optimization of synthetic procedures.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules, providing insights into their conformational preferences and flexibility over time. nih.govmdpi.com In the study of β-amino acids, such as this compound, MD simulations offer a window into the accessible conformations that are often challenging to capture with experimental methods alone. These simulations model the interactions between atoms within the molecule and with its surrounding environment, typically an explicit solvent like water, to predict the molecule's trajectory. nih.govmdpi.com

The conformational landscape of a molecule is crucial as it dictates its biological activity and how it interacts with other molecules, such as enzymes or receptors. For β-amino acids and the peptides they form, there is a noted propensity to adopt stable, folded structures, a characteristic that is of great interest in medicinal chemistry and material science. nih.gov MD simulations can explore this landscape by calculating the potential energy of different conformations, revealing the most stable or energetically favorable shapes. nih.govnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis
ParameterDescriptionTypical Application/Value
Force FieldA set of empirical equations and parameters used to calculate the potential energy of a system of atoms.AMBER, CHARMM, GROMOS
Solvent ModelRepresentation of the solvent in the simulation box, which can be explicit (e.g., individual water molecules) or implicit (a continuous medium). nih.govExplicit (e.g., TIP3P, SPC/E water models) for higher accuracy. nih.gov
Simulation TimeThe total time the molecular system is simulated. Longer times allow for the observation of slower conformational changes.Nanoseconds (ns) to Microseconds (µs)
Temperature & PressureThermodynamic variables that are kept constant to mimic experimental conditions.~298 K (25°C) and 1 atm
Analysis MetricsQuantities calculated from the trajectory to describe conformational properties.Root Mean Square Deviation (RMSD), Ramachandran plots, Hydrogen bond analysis, Radius of Gyration. mdpi.comresearchgate.net

Enzyme Redesign and Substrate Specificity Prediction

Enzyme redesign is a frontier in biotechnology that aims to alter the properties of natural enzymes to create novel biocatalysts with enhanced stability, altered substrate specificity, or the ability to catalyze new reactions. nih.govportlandpress.com The incorporation of non-canonical amino acids (ncAAs), including β-amino acids like (S)-3-Aminopentanoic acid, is a key strategy in this field. portlandpress.comdntb.gov.ua By introducing amino acids with different structures and functionalities into an enzyme's active site, protein engineers can rationally modify its catalytic activity. portlandpress.com

The process often begins with computational modeling to predict how the incorporation of an ncAA will affect the enzyme's structure and function. The unique backbone structure of β-amino acids, which contains an extra carbon atom compared to the proteinogenic α-amino acids, can induce specific local conformations in the polypeptide chain. This can be leveraged to reshape the active site of an enzyme, thereby changing its substrate preference. nih.govacs.org For instance, introducing a β-amino acid could create or remove steric hindrance, or introduce new hydrogen bonding opportunities, to favor the binding of a new target substrate. nih.govnih.gov

One of the significant challenges is engineering the translational machinery of the cell (the ribosome and aminoacyl-tRNA synthetases) to recognize and incorporate the ncAA into a growing polypeptide chain. nih.govacs.org Research has demonstrated the successful incorporation of various β-amino acids into proteins using engineered ribosomes and orthogonal translation systems. nih.gov These engineered enzymes can then be used for various applications, from the synthesis of fine chemicals to the development of new therapeutics. The prediction of substrate specificity in these redesigned enzymes is often aided by computational docking and molecular dynamics simulations, which can model how potential substrates interact with the newly configured active site. nih.govnih.gov The this compound itself is a protected form of the β-amino acid; for enzymatic incorporation, the Cbz group would typically be removed to free the amine for peptide bond formation.

Table 2: Strategies in Enzyme Redesign Using Non-Canonical Amino Acids
StrategyDescriptionObjective
Site-Directed MutagenesisIntroducing specific mutations at the DNA level to substitute a natural amino acid with an ncAA. nih.govAlter local structure, change steric or electronic properties of the active site. nih.gov
Directed EvolutionCreating a large library of enzyme variants and screening for desired properties. portlandpress.comDevelop enzymes with significantly improved activity, stability, or new functions without prior rational design.
Orthogonal Translation SystemsEngineering aminoacyl-tRNA synthetase/tRNA pairs that are specific for an ncAA and do not cross-react with the host cell's machinery. portlandpress.comnih.govEnable the site-specific incorporation of ncAAs into proteins in vivo. portlandpress.com
Computational Enzyme DesignUsing computer algorithms to design new active sites or even entire protein scaffolds.Create enzymes with novel catalytic functions or extreme stability.

Q & A

Q. What are the standard protocols for synthesizing (S)-3-N-Cbz-Amino-pentanoic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with chiral amino acid precursors. Key steps include:
  • Cbz Protection : Use benzyloxycarbonyl (Cbz) groups to protect the amine functionality, often via reaction with benzyl chloroformate in the presence of a base like triethylamine .
  • Coupling Reactions : Employ carbodiimides (e.g., DCC or EDC) with NHS esters to form peptide bonds, ensuring minimal racemization .
  • Chiral Resolution : Utilize chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, achieving ≥99% enantiomeric purity (e.g., using columns with cellulose-based stationary phases) .
  • Deprotection : Final deprotection under mild hydrogenation conditions (e.g., Pd/C in methanol) to retain stereochemical integrity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or diastereomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination and detection of side products .
  • Chiral HPLC : To validate enantiomeric purity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
  • Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer :
  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .
  • Avoid prolonged exposure to moisture; use desiccants in storage environments .
  • Regularly monitor stability via HPLC to detect degradation (e.g., hydrolysis of the Cbz group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data between enantiomers of Cbz-protected amino acid derivatives?

  • Methodological Answer :
  • Comparative Binding Assays : Perform receptor affinity studies (e.g., GABAB receptor binding) using radiolabeled ligands to quantify enantiomer-specific interactions .
  • Functional Assays : Use isolated tissue models (e.g., guinea pig ileum) to compare dose-response curves of (S)- and (R)-enantiomers, noting antagonist sensitivity (e.g., CGP35348 for GABAB) .
  • Structural Analysis : Employ X-ray crystallography or molecular docking to identify stereochemical influences on receptor binding pockets .

Q. What strategies are effective in optimizing reaction yields during multi-step synthesis of Cbz-protected amino acids?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd/C or Pd(OH)₂ for selective hydrogenation, minimizing over-reduction .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance coupling efficiency, while methanol/water mixtures improve crystallization .
  • Step Monitoring : Track intermediates via TLC or LC-MS to identify bottlenecks (e.g., incomplete Cbz protection) .
  • Temperature Control : Maintain low temperatures (0–5°C) during coupling steps to reduce racemization .

Q. How can in vitro and in vivo models be utilized to assess the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro :
  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., caspases) using fluorogenic substrates .
  • Cell-Based Models : Test cytotoxicity and uptake in hepatocyte lines (e.g., HepG2) to evaluate liver-targeting potential .
  • In Vivo :
  • Rodent Models : Administer derivatives in α-Fas-induced liver injury models (mice/rats) to assess ALT reduction and apoptosis inhibition .
  • Pharmacokinetics : Use LC-MS/MS to quantify plasma and liver concentrations, noting first-pass metabolism and biliary excretion .

Data Contradiction Analysis

Q. How should conflicting data on the metabolic stability of Cbz-protected amino acids be addressed?

  • Methodological Answer :
  • Cross-Validation : Replicate studies using standardized protocols (e.g., identical CYP450 isoforms or hepatocyte sources) .
  • Species-Specific Differences : Compare metabolic rates across species (e.g., human vs. rat liver microsomes) to identify interspecies variability .
  • Structural Modifications : Introduce methyl or fluorine groups at metabolically labile sites to enhance stability, then re-evaluate half-lives .

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